molecular formula C9H4ClF3N2 B2368821 2-Chloro-4-(trifluoromethyl)quinazoline CAS No. 1780842-57-0

2-Chloro-4-(trifluoromethyl)quinazoline

Cat. No.: B2368821
CAS No.: 1780842-57-0
M. Wt: 232.59
InChI Key: ISTFRIWCSWMHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)quinazoline typically involves the reaction of 2-aminobenzonitrile with chloroform and trifluoroacetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative . Another method involves the use of 4-chloro-3-trifluoromethylphenyl isocyanate, which reacts with a suitable precursor under controlled temperature conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and solvents that are inert towards isocyanates is common to ensure the efficiency of the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)quinazoline is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-14-6-4-2-1-3-5(6)7(15-8)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTFRIWCSWMHOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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